硝基乙腈

描述

Synthesis Analysis

Nitroacetonitrile serves as a versatile synthetic precursor in the formation of heterocyclic and polyfunctional aliphatic products . It can allow for straightforward conversion to amino, acyl, and other functional groups . A main advantage of using nitroacetonitrile in the formation of heterocyclic-based energetics is its ability to add vicinal amino and nitro moieties onto fused ring structures .Molecular Structure Analysis

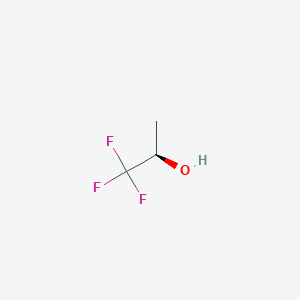

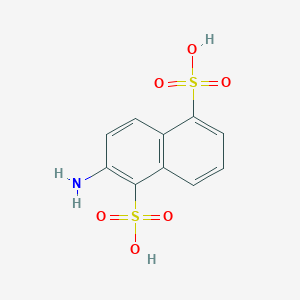

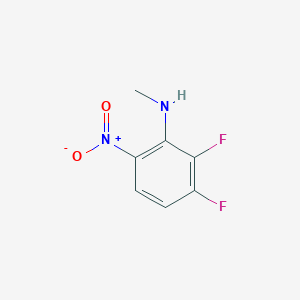

The molecular structure of Nitroacetonitrile is characterized by a single central carbon attached to two strong electronegative, electron-withdrawing groups .Chemical Reactions Analysis

Nitroacetonitrile is a versatile synthetic precursor in organic synthesis as an intermediate in the formation of heterocyclic and polyfunctional aliphatic products . It possesses two strongly electronegative, electron-withdrawing groups directly attached to the same α-carbon, making the protons of the central carbon (CH 2 group) acidic .Physical And Chemical Properties Analysis

Nitroacetonitrile is the simplest α-nitronitrile; it possesses a single central carbon attached to two strong electronegative, electron-withdrawing groups allowing extensive chemistry through the active methylene center .科学研究应用

有机化学中的合成应用

硝基乙腈(NAN)是有机合成中的一种有价值的试剂。它作为一个氰基(硝基)甲基化试剂,有助于构建多官能团化合物。尽管它具有爆炸性,限制了实际操作,但其合成等效物,如二吡咯啉盐基氰-乙酸硝基乙酸酯,提供了更安全的替代方案。这些等效物在常见有机溶剂中具有热稳定性和溶解性,适用于在构建各种多官能团框架中进行氰基(硝基)甲基化(Iwai & Nishiwaki, 2021)。

能量材料合成

NAN是能量材料合成中的一种多功能前体。通过其活性亚甲基中心,它实现了广泛的化学反应。其稳定的盐,同时保持类似于游离酸的反应性,克服了稳定性和纯化问题。NAN在向融合环结构中添加邻氨基和硝基基团方面特别有效,这对于生产不敏感的能量材料至关重要(Creegan & Piercey, 2020)。

杂环和多官能脂肪产物的形成

NAN与三乙基正甲酸酯和正乙酸酯等各种试剂在吡啶存在下反应,导致杂环和多官能脂肪产物的形成。这些反应使得合成化合物如2-烷氧基-6-氨基-3-氰基-5-硝基吡啶和6-氨基-3-氰基-5-硝基-2(1H)-吡啉酮成为可能,这些化合物在亲核取代中具有潜在应用(Reidlinger & Junek, 1991)。

在1,3-偶极环加成反应中的应用

NAN可以在1,3-偶极环加成反应中作为氰基氧化亚胺的合成等效物。通过这种方式,它实现了3-氰基异噁唑烯的生成,扩展了有机合成和新化合物形成的可能性(Nishiwaki et al., 2019)。

促进戊二腈-2,4-二硝酸酯的合成

NAN在戊二腈-2,4-二硝酸酯的合成中发挥作用,这些化合物在各种应用中作为功能材料使用,包括生物活性化合物。它通过与醛在亚硫酰氯存在下反应,导致R-硝基丙烯腈的生成,随后形成二硝酸酯(Nishiwaki et al., 1999)。

安全的氰基(硝基)甲基化方法

开发安全实用的氰基(硝基)甲基化方法是NAN的另一个应用。作为NAN的合成等效物,氰-乙酸硝基乙酸酯与酮和醛反应,生成各种多官能腈。这些腈是一系列杂环化合物的前体,进一步扩展了它们在有机合成中的应用(Asahara & Nishiwaki, 2015)。

作用机制

The main utility of nitroacetonitrile in the synthesis of annulated heterocyclic compounds is their ability to produce annulated 1,2,4-triazines bearing a vicinal amino and nitro group in a single step . In this process, a diazonium-containing compound is reacted with either nitroacetonitrile or a salt thereof, and the produced nitrocyanohydrazone then cyclizes through the nitrile giving a heterocycloaminonitro-1,2,4-triazine .

安全和危害

Pure acid nitroacetonitrile as a precursor suffers from numerous drawbacks including lack of high-yield high-purity syntheses, and chemical instability including the chance of spontaneous explosion . Stable salts of nitroacetonitrile, such as the potassium salt of nitroacetonitrile which is easily prepared via an indirect route, do not have these issues .

未来方向

The advantage of using salts and avoiding pure neutral nitroacetonitrile is the decreased risk due to bypassing the generation of free neutral nitroacetonitrile during a reaction . These alternatives allow work without the hazard of explosion and allow for purer precursors to be used in synthesis using nitroacetonitrile as a reagent .

属性

IUPAC Name |

2-nitroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O2/c3-1-2-4(5)6/h2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBOSISZPCOPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

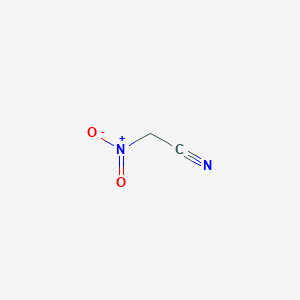

C(C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902418 | |

| Record name | NoName_1661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitroacetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

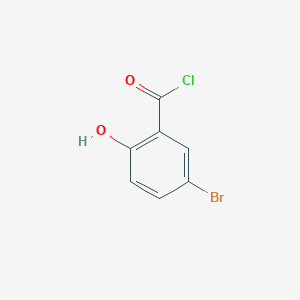

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)